3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate
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Overview
Description
3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate is a phenolic compound that has been isolated from various natural sources. It is known for its unique chemical structure, which includes a hydroxyphenyl group and a 6-methyl-3-oxoheptanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate typically involves the esterification of 3-(4-hydroxyphenyl)propionic acid with 6-methyl-3-oxoheptanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group in the 6-methyl-3-oxoheptanoate moiety can be reduced to form secondary alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating plant growth and secondary metabolite accumulation.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets and pathways. For instance, in plants, it modulates root system architecture by influencing auxin signaling pathways. This compound can also affect the balance of reactive oxygen species (ROS) and nitric oxide (NO) in cells, thereby impacting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A related compound with similar structural features but lacking the 6-methyl-3-oxoheptanoate moiety.
Methyl 3-(4-hydroxyphenyl)propionate: Another similar compound used in various synthetic applications.
Uniqueness
3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate plant growth and secondary metabolite accumulation sets it apart from other phenolic compounds .
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C17H24O4/c1-13(2)5-8-16(19)12-17(20)21-11-3-4-14-6-9-15(18)10-7-14/h6-7,9-10,13,18H,3-5,8,11-12H2,1-2H3 |
InChI Key |
LMFJDMPXSJSHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)OCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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